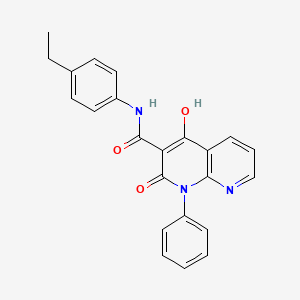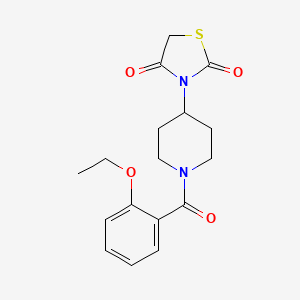
3-(1-(2-Ethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(1-(2-Ethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione" is a derivative of thiazolidinedione, a class of compounds known for their antidiabetic properties through the activation of peroxisome proliferator-activated receptor γ (PPARγ) . Thiazolidinediones are also being explored for their potential in inhibiting the proliferation of cancer cells, particularly melanoma cells with active ERK signaling .
Synthesis Analysis
The synthesis of thiazolidinedione derivatives often involves the reaction of α-amino acid esters with aromatic aldehydes to form 2-aryl-4-(ethoxycarbonyl)thiazolidines . These compounds can then undergo various reactions, such as dehydrogenation to form thiazoles or interaction with other reagents to form Mannich bases. In the context of the compound , although the exact synthesis method is not detailed in the provided papers, it is likely that a similar synthetic strategy involving the coupling of a piperidinyl moiety with a thiazolidinedione core was employed.
Molecular Structure Analysis
The molecular structure of thiazolidinediones is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Substituents on the thiazolidinedione ring, such as the ethoxy group mentioned in the compound of interest, can significantly influence the biological activity of these molecules. For instance, shifting the ethoxy substitution from the 4- to the 2-position on the phenyl ring has been shown to improve the functional activities of these compounds .
Chemical Reactions Analysis
Thiazolidinediones can participate in nucleophilic substitution reactions, as seen with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacting with various nucleophiles to yield substituted derivatives . The reactivity of thiazolidinediones can be further manipulated through the introduction of different functional groups, which can lead to a diverse range of chemical behaviors and potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinediones are influenced by their substituents. The presence of an ethoxy group, for example, can affect the lipophilicity of the molecule, which in turn can influence its biological activity and pharmacokinetic properties . The structural modifications of thiazolidinediones can also lead to selectivity in biological activities, such as the selective inhibition of melanoma cell proliferation . The exact physical and chemical properties of "this compound" would require further experimental characterization to determine.
Aplicaciones Científicas De Investigación
Synthetic Applications and Methodologies
The compound is part of a broader class of thiazolidine-2,4-diones, which have been synthesized through various methods, including the fusion of α-amino acid ethyl esters containing hydroxyl or mercapto groups with aromatic aldehydes. These processes result in oxazolidines and thiazolidines that can undergo further transformations, such as dehydrogenation to oxazoles and thiazoles or cyclization to yield bicyclic compounds (Badr et al., 1981). This demonstrates the compound's utility in synthetic organic chemistry as a precursor for the generation of a variety of cyclic and bicyclic structures.
Anticancer Activity
Thiazolidine-2,4-dione derivatives have shown potential in anticancer research. Specific derivatives have been synthesized and evaluated for their efficacy against cancer cell lines, such as the MCF-7 human breast cancer cell line. The structure-activity relationship of these compounds reveals that certain substitutions can significantly impact their biological activity, with some showing promising results in inhibiting cancer cell proliferation (Kumar & Sharma, 2022).
Antimicrobial and Antifungal Activity
Derivatives of thiazolidine-2,4-diones have been explored for their antimicrobial and antifungal properties. Compounds synthesized through the Knoevenagel condensation of thiazolidine-2,4-dione with various aldehydes in the presence of piperidine have shown significant activity against gram-positive bacteria and fungi. These findings highlight the compound's potential in the development of new antimicrobial and antifungal agents (Prakash et al., 2011).
Antidiabetic and Hypolipidemic Activity
The thiazolidine-2,4-dione scaffold is a key feature in compounds showing antidiabetic and hypolipidemic activities. Research has identified several derivatives with significant effects on blood glucose levels and lipid profiles in diabetic models. These compounds offer insights into the design of new therapeutic agents for managing diabetes and associated metabolic disorders (Sohda et al., 1982).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as piperidine derivatives, have been found to interact with various targets, including dna gyrase and NLRP3 inflammasome .
Mode of Action
Piperidine derivatives have been reported to inhibit dna gyrase , an enzyme crucial for DNA replication, thus inhibiting bacterial growth and causing cell death . Additionally, some piperidine derivatives have been found to inhibit NLRP3-dependent pyroptosis .
Biochemical Pathways
Thiazolidin-2,4-dione (tzd) analogues, which share a similar structure, have been reported to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases and antioxidant action by scavenging reactive oxygen species (ROS) .
Pharmacokinetics
Various adme parameters were studied for a series of thiazolidine-2,4-dione analogues .
Result of Action
Piperidine derivatives have been reported to have a potent antibacterial effect and activity against current quinolone-resistant bacterial strains . Moreover, the thiazolidinedione moiety aimed to include additional anti-pathogenicity by preventing biofilm formation .
Action Environment
The synthesis of substituted piperidines, a similar class of compounds, has been reported to be an important task of modern organic chemistry , suggesting that the synthesis environment could potentially influence the properties of the compound.
Propiedades
IUPAC Name |
3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-23-14-6-4-3-5-13(14)16(21)18-9-7-12(8-10-18)19-15(20)11-24-17(19)22/h3-6,12H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVPHHDXJHYNIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3008682.png)

![2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate](/img/structure/B3008685.png)
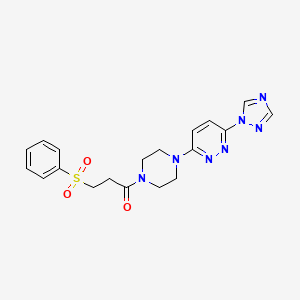
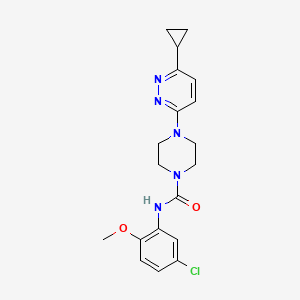
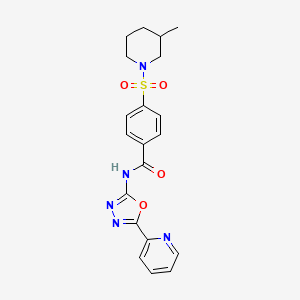
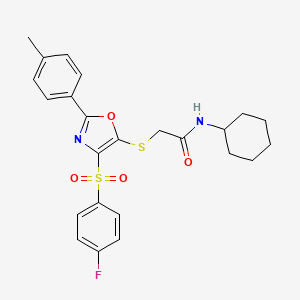
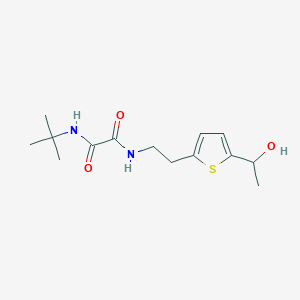
![(4-Methylthiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3008695.png)
![1-(2,6-Difluorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3008696.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate](/img/structure/B3008697.png)
![3-(((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(3-(trifluoromethyl)phenyl)amino)methyl)-4-methoxybenzaldehyde](/img/structure/B3008699.png)
![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B3008700.png)
